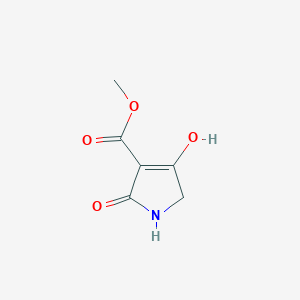

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Description

Molecular Architecture and Tautomeric Forms

The molecular architecture of methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is characterized by a five-membered pyrrolidinone ring system that exhibits significant structural complexity due to the presence of multiple functional groups. The compound features a lactam functionality at the 2-position, a hydroxyl group at the 4-position, and a methyl ester substituent at the 3-position, creating a highly functionalized heterocyclic system. The presence of the hydroxyl group adjacent to the carbonyl moiety introduces the possibility of tautomeric equilibria, similar to those observed in related pyridone systems where hydroxypyridine forms can exist in equilibrium with their corresponding pyridone tautomers.

The tautomeric behavior of pyrrolidinone derivatives has been extensively studied, revealing that the keto-enol equilibrium plays a crucial role in determining the predominant structural form under various conditions. In the case of 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole derivatives, the hydroxyl group at the 4-position can participate in intramolecular hydrogen bonding interactions, potentially stabilizing specific tautomeric forms. The enol form is particularly favored due to the formation of a six-membered hydrogen-bonded ring between the hydroxyl proton and the carbonyl oxygen of the ester group, creating a thermodynamically stable arrangement that influences the overall molecular conformation.

Research on related 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives has demonstrated that the presence of hydroxyl groups can lead to the formation of enamine structures stabilized by intramolecular hydrogen bonds. The transformation between different tautomeric forms occurs with significantly large rate constants, indicating rapid equilibrium processes that can be influenced by solvent effects, temperature, and the presence of other molecular species. These findings suggest that this compound likely exists as a mixture of tautomeric forms in solution, with the relative populations determined by the stability of the hydrogen-bonded arrangements.

The ester functionality at the 3-position introduces additional complexity to the molecular architecture, as it can participate in both intramolecular and intermolecular interactions. The carbonyl group of the ester can serve as a hydrogen bond acceptor, while the methyl group provides hydrophobic character that influences the overall molecular properties. The spatial arrangement of these functional groups creates a three-dimensional molecular architecture that is optimized for specific interaction patterns, making this compound particularly interesting for structure-activity relationship studies in medicinal chemistry applications.

X-ray Crystallographic Analysis of Pyrrolidinone Core

X-ray crystallographic analysis of pyrrolidinone derivatives has provided invaluable insights into the solid-state conformations and intermolecular packing arrangements of these compounds. The crystal structure of N-methyl-2-pyrrolidone, determined at 168 Kelvin, reveals a monoclinic P2₁/c space group with unit cell parameters a = 6.221(3) Å, b = 12.076(2) Å, c = 7.529(4) Å, and β = 111.03(2)°. The structure adopts a slightly puckered ring conformation that represents an intermediate between twist and envelope conformations, demonstrating the inherent flexibility of the five-membered pyrrolidinone ring system.

The pyrrolidinone core in crystalline N-methyl-2-pyrrolidone exhibits specific geometric parameters that provide a reference point for understanding related compounds. The lactam carbonyl group displays typical amide characteristics, with the carbon-nitrogen bond showing partial double bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl π-system. This electronic delocalization contributes to the planarity of the amide functionality and influences the overall molecular geometry. The puckering of the five-membered ring is essential for relieving ring strain while maintaining optimal orbital overlap for the amide resonance.

Intermolecular interactions in the crystal structure reveal the importance of hydrogen bonding in determining packing arrangements. The N-methyl group participates in two almost linear intermolecular carbon-hydrogen to oxygen hydrogen bonds with neighboring keto groups, exhibiting hydrogen-oxygen distances of 2.57(2) and 2.65(2) Å, carbon-oxygen distances of 3.552(2) and 3.482(2) Å, and carbon-hydrogen-oxygen angles of 160(1)° and 148(2)°. These interactions cause notable deviations from the preferred conformation of the methyl group, with one carbon-hydrogen bond being almost eclipsed to the adjacent nitrogen-carbon amide bond.

The crystallographic data for pyrrolidinone derivatives demonstrates that the solid-state conformations are significantly influenced by intermolecular packing forces, which may differ from the preferred conformations in solution or gas phase. The ability of these compounds to form multiple hydrogen bonding interactions makes them particularly interesting from a crystal engineering perspective, as the packing arrangements can be modulated through the introduction of specific functional groups or the formation of co-crystals with complementary molecules.

Conformational Analysis Through Density Functional Theory Calculations

Density Functional Theory calculations have emerged as a powerful tool for understanding the conformational preferences and electronic properties of pyrrolidinone derivatives. Computational studies on related pyrrole-2-carboxylic acid derivatives have revealed important insights into the energetics of conformational changes and the mechanisms of chemical transformations. The decarboxylation mechanism of pyrrole-2-carboxylic acid, investigated through Density Functional Theory methods using the Gaussian 03 package, demonstrates that the addition of water to the carboxyl group facilitates carbon-carbon bond cleavage with the assistance of hydronium ions, reducing the energy barrier to 33.99 kcal/mol.

The conformational analysis of 2-acylpyrrole derivatives through Density Functional Theory calculations has identified two stable rotameric forms: syn and anti conformers. These conformational preferences are determined by the balance between steric interactions and electronic effects, including conjugative interactions between the pyrrole ring and the carbonyl-containing substituents. The energy difference between syn and anti conformers has been calculated to be approximately 1.86 kcal/mol, with the conformers separated by a substantial energy barrier of 9.36 kcal/mol, indicating that conformational interconversion requires significant activation energy.

For this compound, Density Functional Theory calculations would be expected to reveal similar conformational complexity due to the presence of multiple rotatable bonds and the potential for intramolecular hydrogen bonding. The hydroxyl group at the 4-position can adopt different orientations relative to the ester carbonyl group, leading to conformers with varying degrees of intramolecular hydrogen bonding stabilization. The methyl ester group itself can adopt different rotational conformations, each with distinct energetic profiles and intermolecular interaction capabilities.

The electronic structure of pyrrolidinone derivatives calculated through Density Functional Theory methods reveals the importance of orbital overlap and resonance effects in determining molecular stability. The nitrogen lone pair participates in resonance with the carbonyl group, similar to amide systems, leading to partial double bond character in the carbon-nitrogen bond and restricted rotation around this bond. The presence of the hydroxyl group introduces additional electronic effects through its electron-donating properties, which can influence the electron density distribution throughout the molecular framework and affect the relative stabilities of different conformational arrangements.

Comparative Structural Studies With Related 2-Pyrrolidone Derivatives

Comparative structural analysis of this compound with related 2-pyrrolidone derivatives reveals important structure-activity relationships and provides insights into the factors that govern molecular properties within this chemical family. The pyrrolidine ring system has been extensively studied in medicinal chemistry due to its versatility as a scaffold for biologically active compounds. The five-membered saturated ring offers unique advantages including efficient exploration of pharmacophore space due to sp³ hybridization, contribution to molecular stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring through a phenomenon known as pseudorotation.

Structural comparisons with N-methyl-2-pyrrolidone reveal fundamental differences in molecular geometry and intermolecular interactions. N-methyl-2-pyrrolidone, with the molecular formula C₅H₉NO and molecular weight of 99.133 daltons, represents a simpler structural framework that lacks the hydroxyl and ester functionalities present in this compound. The absence of these functional groups in N-methyl-2-pyrrolidone results in different hydrogen bonding patterns and conformational preferences, as evidenced by its different crystallographic packing arrangements and physical properties such as its melting point of -24°C and boiling point of 202°C.

The introduction of ester functionalities in related compounds, such as tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with molecular formula C₉H₁₃NO₄, demonstrates how substituent modifications can dramatically alter molecular properties. The tert-butyl ester group provides significantly different steric and electronic effects compared to the methyl ester, leading to altered conformational preferences and intermolecular interaction patterns. These structural variations influence not only the physical properties of the compounds but also their chemical reactivity and potential biological activities.

Comparative analysis with ethyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, which differs only in the alkyl chain length of the ester group, provides insights into the effects of subtle structural modifications. The ethyl derivative, with molecular formula C₇H₉NO₄ and molecular weight 171.15 daltons, exhibits slightly different physical properties and conformational preferences due to the increased steric bulk of the ethyl group compared to methyl. These differences highlight the sensitivity of molecular properties to even minor structural changes and demonstrate the importance of systematic structure-activity relationship studies in optimizing compound properties for specific applications.

Propriétés

IUPAC Name |

methyl 3-hydroxy-5-oxo-1,2-dihydropyrrole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h8H,2H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANTWGGJJYWTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37772-85-3 | |

| Record name | 4-HYDROXY-2-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

It is known that the compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide. This suggests that the compound may interact with its targets through a cyclization mechanism.

Analyse Biochimique

Biochemical Properties

It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrrole derivative.

Cellular Effects

Other pyrrole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that pyrrole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate at different dosages in animal models are not well studied. Other pyrrole derivatives have shown threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Activité Biologique

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 37772-85-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and findings from various studies.

- Molecular Formula : C6H7NO4

- Molecular Weight : 157.12408 g/mol

- Synonyms : 2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrole-3-carboxylic acid methyl ester; 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-2-oxo-, methyl ester

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

- Antidiabetic Potential :

- Antiviral Activity :

-

Antibacterial Activity :

- Pyrrole-based compounds have been highlighted for their antibacterial activities against various pathogens. A study indicated that certain pyrrolyl benzamide derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with diabetes and inflammation.

- Interaction with Viral Proteins : It is hypothesized that structural analogs could interfere with viral replication mechanisms by targeting viral proteins.

Case Study 1: Antidiabetic Activity

In a study evaluating the insulin-mimetic effects of zinc(II) complexes derived from pyrrole carboxamides, it was found that these complexes significantly inhibited free fatty acid release from adipocytes treated with epinephrine. Four out of five complexes exhibited IC50 values indicating strong insulin-mimetic activity .

Case Study 2: Antiviral Efficacy

Research conducted on various β-amino acid heterocycles revealed that certain derivatives exhibited substantial antiviral activity against TMV. The effectiveness was measured in vivo, showing promising results compared to standard antiviral agents .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Mechanism | IC50 Values (µM) |

|---|---|---|---|

| Antidiabetic | Zinc(II) complexes of pyrrole | Aldose reductase inhibition | 6 - 19 |

| Antiviral | Pyrrole derivatives | Viral protein inhibition | Varies |

| Antibacterial | Pyrrolyl benzamide derivatives | Bacterial cell wall disruption | 3.12 - 12.5 |

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit antimicrobial effects. The structure of this compound suggests potential activity against various pathogens due to its ability to interact with biological targets .

- Anti-inflammatory Properties : Some studies have indicated that similar pyrrole compounds can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties .

Case Study: Antimicrobial Activity

A study conducted on pyrrole derivatives demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus. The compound's structure was modified to enhance its efficacy, leading to the synthesis of more potent derivatives .

Organic Synthesis

The compound serves as an intermediate in organic synthesis:

- Building Block for Complex Molecules : this compound can be utilized in the synthesis of more complex heterocycles and pharmaceuticals. Its reactivity allows for various chemical transformations, including acylation and alkylation reactions .

Synthesis Pathway Example

A typical synthetic route involves the acylation of enaminoamide derivatives to yield products with enhanced biological activity. This method has been shown to produce high yields with minimal purification steps required .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : Pyrrole derivatives are known for their conductive properties, making them candidates for use in organic electronics and conductive polymers. This compound can be polymerized to create materials with specific electrical properties .

Case Study: Conductive Polymers

Research has demonstrated that polymers derived from pyrrole compounds exhibit significant electrical conductivity, which can be tuned by varying the substituents on the pyrrole ring. This opens avenues for applications in sensors and electronic devices .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate belongs to a family of dihydro-2-oxopyrrole derivatives. Key structural variations among analogues include:

- Ester Group Substitution : Ethyl esters (e.g., Ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) exhibit reduced electrophilicity compared to methyl esters due to steric and electronic effects, impacting reaction kinetics .

- Aryl Substituents : Derivatives like Methyl 4-hydroxy-2-(4-nitrophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (4d) feature electron-withdrawing nitro groups, enhancing stability but reducing solubility in polar solvents .

Pharmacological and Physicochemical Properties

- Bioactivity : Nitro-substituted derivatives (e.g., 4d) show enhanced antimicrobial activity due to nitro group resonance stabilization .

- Solubility : Methyl esters (logP ~1.2) are more water-soluble than ethyl analogues (logP ~1.8), critical for bioavailability .

- Thermal Stability : Aryl-substituted derivatives (e.g., 4a) decompose at ~200°C, while alkylated versions (e.g., ) melt at lower temperatures (~100°C), influencing formulation strategies .

Key Research Findings

- Mechanistic Insights: The formation of dihydro-2-oxopyrroles proceeds via Knoevenagel condensation followed by cyclization, with β-cyclodextrin stabilizing intermediates through hydrogen bonding .

- Environmental Advantages: Fe₃O₄@Nano-cellulose–PA reduces E-factor (waste-to-product ratio) to 0.3, outperforming traditional acid catalysts (E-factor >2) .

- Structural Dynamics : X-ray studies (e.g., using SHELX ) reveal planar pyrrolone rings with intramolecular H-bonding between hydroxyl and carbonyl groups, dictating tautomeric behavior .

Méthodes De Préparation

Starting Materials and Reaction Conditions

- Starting γ-lactam precursor : A pyrrolidinone derivative with substituents suitable for further modification.

- Reagents : Ethanolamine and formic acid in ethanol solvent.

- Reaction conditions : Reflux for 12 hours to facilitate the reaction.

Synthesis Steps

- Mixing : The γ-lactam precursor (1.00 g, 3.43 mmol) is dissolved in ethanol (25 ml).

- Addition of reagents : Ethanolamine (0.25 ml, 4.12 mmol) and formic acid (0.21 ml, 5.49 mmol) are added to the solution.

- Reflux : The mixture is refluxed for 12 hours to promote the formation of the desired compound.

- Workup :

- The solvent is removed under reduced pressure (in vacuo).

- The crude product is dissolved in ethyl acetate and washed with water.

- The organic layers are dried over anhydrous magnesium sulfate.

- Concentration under reduced pressure yields a solid precipitate.

- Purification : The precipitate is washed with diethyl ether to obtain the pure product as a dark-yellow solid.

Yield and Characterization

- Yield : Approximately 60% (0.69 g from 1.00 g precursor).

- Melting point : 89–90 °C.

- Spectroscopic data :

- IR bands indicating NH and C=O groups.

- ^1H and ^13C NMR consistent with the expected structure.

- Crystallization : Slow evaporation from ethyl acetate yields crystals suitable for X-ray diffraction analysis.

Structural and Analytical Data Summary

| Parameter | Data |

|---|---|

| Molecular formula | C6H7NO4 (methyl ester form) |

| Molecular weight | 157.12 g/mol |

| Melting point | 89–90 °C |

| IR absorption bands (cm⁻¹) | 3478 (NH), 1692 (C=O), 1621 (C=C), 1242 (C–N) |

| ^1H NMR (400 MHz, CDCl3) | Signals corresponding to aromatic protons, methoxy, hydroxyl, and methyl groups |

| ^13C NMR (100 MHz, CDCl3) | Carbonyl, aromatic, methoxy, and methyl carbons identified |

| Yield | 60% |

Mechanistic Insights and Reaction Pathways

The preparation typically involves a one-pot multicomponent reaction that constructs the γ-lactam ring system with the desired substituents. The reaction mechanism likely proceeds through:

- Nucleophilic attack of ethanolamine on the lactam precursor.

- Formylation or oxidation facilitated by formic acid.

- Intramolecular cyclization to form the pyrrolidinone ring.

- Esterification to introduce the methyl ester group.

The presence of hydrogen bonding interactions, as observed in crystal structures of related compounds, suggests that intramolecular stabilization may influence the reaction pathway and product stability.

Comparative Table of Preparation Parameters

| Aspect | Description |

|---|---|

| Precursor | γ-lactam derivative |

| Solvent | Ethanol |

| Reagents | Ethanolamine, formic acid |

| Temperature | Reflux (~78 °C) |

| Reaction time | 12 hours |

| Workup | Solvent removal, extraction, drying |

| Purification | Washing with diethyl ether |

| Yield | 60% |

| Product form | Dark-yellow solid |

Summary of Research Findings

- The synthetic route provides a moderate yield with straightforward workup and purification.

- The method is adaptable for preparing various substituted γ-lactams by changing the starting precursor.

- Structural analysis via X-ray crystallography confirms the planar nature of the pyrrolidinone ring and the presence of hydrogen bonding that may affect compound stability.

- The method is consistent with other literature reports on γ-lactam synthesis, emphasizing the utility of multicomponent reactions and mild conditions.

Q & A

Q. Basic

- Bioorganocatalysts : Malic acid in ethanol enables one-pot, three-component synthesis with short reaction times (2–4 h) and yields >85% .

- Solvent systems : Water–ethanol mixtures reduce toxicity while maintaining reactivity .

- Magnetic catalysts : Fe₃O₄@nano-cellulose–OPO₃H simplifies catalyst recovery, reducing waste .

How can reaction conditions be optimized for higher regioselectivity?

Q. Advanced

- Substituent effects : Electron-withdrawing groups on aldehydes (e.g., 4-F, 4-NO₂) accelerate cyclization, while electron-donating groups require longer reaction times .

- Catalyst screening : Compare β-cyclodextrin (room temperature) vs. Fe₃O4@nano-cellulose (reflux) to balance yield and energy consumption .

- Solvent polarity : Ethanol enhances solubility of polar intermediates, improving reaction homogeneity .

How are crystallographic data contradictions resolved?

Q. Advanced

- Refinement tools : SHELXL refines anisotropic displacement parameters and validates hydrogen-bonding networks .

- Validation software : WinGX/ORTEP-III analyze residual density and geometry outliers .

- Cross-validation : Compare DFT-optimized structures (e.g., bond lengths ±0.02 Å) with experimental SC-XRD data .

What mechanistic insights exist for its multicomponent synthesis?

Advanced

The reaction proceeds via:

Knoevenagel condensation : Aldehyde-amine adduct formation.

Michael addition : Dialkylacetylenedicarboxylate attack.

Cyclization : Intramolecular esterification to form the dihydropyrrole core.

Kinetic studies using ¹³C-labeled reagents confirm the rate-determining step is cyclization .

How can functionalization be achieved for biological activity studies?

Q. Advanced

- Paramagnetic derivatives : Introduce nitroxide radicals at the pyrrole nitrogen for EPR studies (e.g., Phenethyl 4-(3,4-dihydroxyphenyl)-1-oxyl derivatives, 78% yield) .

- Halogenation : Bromine or chlorine substituents enhance intermolecular interactions in crystal packing .

How do substituents influence spectroscopic properties?

Q. Advanced

- Electron-withdrawing groups : Deshield the pyrrole proton (δ 6.1–6.3 ppm in ¹H-NMR) .

- Methoxy groups : Increase π-stacking in SC-XRD, reducing solubility .

- Magnetic derivatives : Show split NMR signals due to radical-induced shifts .

What computational methods predict its reactivity and stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.